
3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose is a synthetic carbohydrate derivative It is characterized by the presence of an amino group at the third position, a fluorine atom at the second position, and the absence of hydroxyl groups at the second, third, and sixth positions of the talopyranose ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose typically involves multiple steps. One common method starts with the protection of hydroxyl groups followed by the introduction of the fluorine atom at the second position. The amino group is then introduced at the third position through nucleophilic substitution. The final steps involve deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of carbohydrate synthesis, such as protecting group strategies and selective functionalization, are applicable.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can yield various amine derivatives .
Scientific Research Applications
3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound can be used to study carbohydrate-protein interactions and enzyme specificity.
Industry: It may be used in the synthesis of specialty chemicals or as a precursor for other functionalized carbohydrates
Mechanism of Action
The mechanism of action of 3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose involves its interaction with specific molecular targets. The amino and fluorine groups can participate in hydrogen bonding and electrostatic interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways involved depend on the specific biological context and target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2,3,6-trideoxy-2-fluoro-alpha-D-talopyranose
- 3-Amino-2,3,6-trideoxy-2-fluoro-beta-L-talopyranose
- 3-Amino-2,3,6-trideoxy-2-fluoro-beta-D-talopyranose
Uniqueness
3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose is unique due to its specific stereochemistry and functional groups. The presence of the fluorine atom at the second position and the amino group at the third position distinguishes it from other similar compounds.
Properties
CAS No. |
771442-66-1 |
|---|---|
Molecular Formula |
C6H12FNO3 |
Molecular Weight |
165.16 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C6H12FNO3/c1-2-5(9)4(8)3(7)6(10)11-2/h2-6,9-10H,8H2,1H3/t2-,3+,4-,5+,6+/m0/s1 |
InChI Key |
YFKHEYSULUIGHP-DSOBHZJASA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O)F)N)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


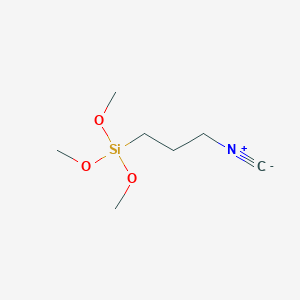
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)
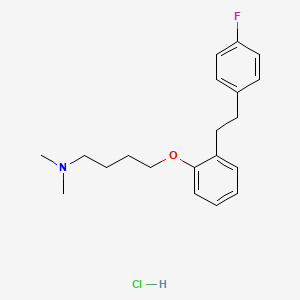
![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)
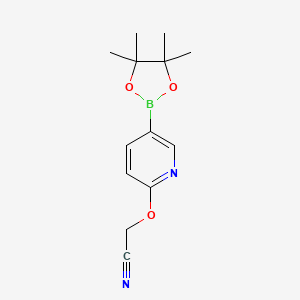
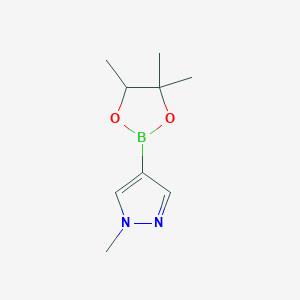

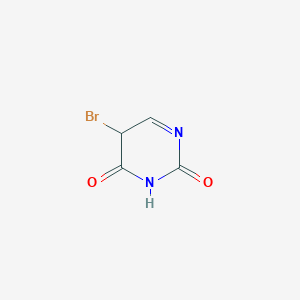
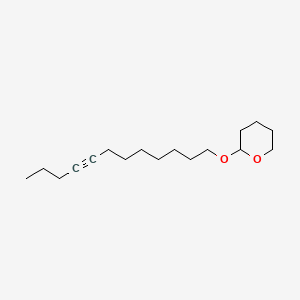
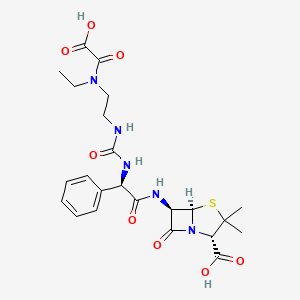
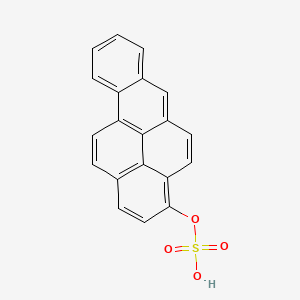
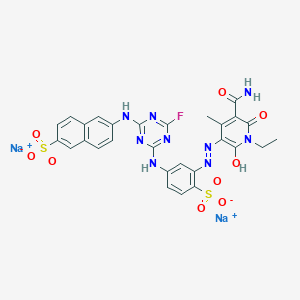
![N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide](/img/structure/B13412800.png)
![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)
